N-(2,5-dimethylphenyl)-4-fluorobenzamide
Description
Chemical Classification and Structural Identity
This compound belongs to the broader class of substituted benzamides, specifically characterized as a fluorinated aromatic amide compound. The molecule exhibits a distinctive structural architecture featuring a benzamide functional group with strategic fluorine substitution at the para position of the benzoyl ring, coupled with a dimethyl-substituted phenyl moiety attached to the amide nitrogen. This structural arrangement places the compound within the benzamide derivative classification system, where it shares fundamental characteristics with the parent benzamide structure while incorporating specific substituent patterns that confer unique chemical and physical properties.
The compound's systematic nomenclature reflects its precise structural identity, with the International Union of Pure and Applied Chemistry designation clearly delineating the substitution pattern. The presence of the fluorine atom at the 4-position of the benzamide ring represents a strategic halogenation that significantly influences the compound's electronic properties and molecular interactions. Simultaneously, the 2,5-dimethyl substitution pattern on the phenyl ring attached to the amide nitrogen creates a specific steric environment that contributes to the compound's overall molecular behavior.
Analytical chemistry has benefited significantly from the availability of well-characterized fluorinated benzamide compounds such as this compound. These compounds serve as analytical standards in sophisticated instrumental methods, enabling accurate quantification and identification of related substances in complex chemical mixtures. The precise molecular structure and well-defined physical properties of these compounds make them invaluable reference materials for method development and validation procedures.
Biochemical research applications have explored the utility of fluorinated benzamide derivatives in studying fundamental biological processes. These compounds have proven effective as molecular probes for investigating enzyme inhibition mechanisms and protein-ligand interactions. The fluorine substitution provides enhanced binding selectivity and improved visualization capabilities in various biochemical assays, facilitating detailed mechanistic studies of metabolic pathways and potential therapeutic targets.
Research Landscape and Academic Interest
The contemporary research landscape surrounding this compound reflects sustained academic interest in benzamide derivative chemistry and its applications across multiple scientific disciplines. Current investigations have focused extensively on structure-activity relationship studies that seek to optimize benzamide scaffolds for enhanced biological activity. These studies have revealed that benzamide pharmacophores possess significant bioactive potential, particularly in enzyme inhibition applications where nanomolar-level activity has been documented.
Recent research developments have demonstrated that novel benzamide derivatives exhibit potent inhibitory activity against multiple enzyme targets simultaneously. Specifically, studies have shown that carefully designed benzamide structures can achieve inhibitory potencies against human carbonic anhydrase I, human carbonic anhydrase II, and acetylcholinesterase enzymes at nanomolar concentrations. The most effective compounds in these investigations achieved inhibition constants ranging from 4.07 to 29.70 nanomolar for human carbonic anhydrase I, 10.68 to 37.16 nanomolar for human carbonic anhydrase II, and 8.91 to 34.02 nanomolar for acetylcholinesterase.
The development of antidiabetic therapeutic agents has emerged as a significant area of benzamide derivative research. Computational studies have focused on benzamide structures as potential glucokinase activators, employing sophisticated molecular modeling approaches including pharmacophore development, three-dimensional quantitative structure-activity relationship analysis, and molecular docking simulations. These investigations have utilized virtual screening methodologies to identify promising benzamide derivatives with enhanced therapeutic potential for diabetes treatment.
Properties
Molecular Formula |
C15H14FNO |
|---|---|
Molecular Weight |
243.28 g/mol |
IUPAC Name |
N-(2,5-dimethylphenyl)-4-fluorobenzamide |
InChI |
InChI=1S/C15H14FNO/c1-10-3-4-11(2)14(9-10)17-15(18)12-5-7-13(16)8-6-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
RXJUFFAPRIKORK-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)F |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)C2=CC=C(C=C2)F |
Origin of Product |
United States |
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : N-(2,5-dimethylphenyl)-4-fluorobenzamide serves as a building block for synthesizing more complex organic molecules. Its structure allows for various functional group modifications, making it versatile in synthetic chemistry.
- Reactivity Studies : The compound's reactivity can be studied to understand its behavior in different chemical environments, which is essential for developing new materials and chemical processes.
Biology
- Antimicrobial Properties : Research indicates that this compound exhibits potential antimicrobial activity against multidrug-resistant pathogens. It operates by inhibiting specific enzymes within bacterial cells, disrupting essential metabolic pathways critical for bacterial survival.
- Biological Interactions : The compound interacts with various biological targets, leading to enzyme inhibition. This mechanism suggests its potential as a therapeutic agent in treating infections and possibly other diseases.
Medicine
- Therapeutic Potential : Preliminary studies have explored the compound's anti-inflammatory and anticancer properties. Its ability to modulate enzyme activity makes it a candidate for further investigation in drug development.
- Drug Development : The unique structural features of this compound allow researchers to explore structure-activity relationships (SAR), which are crucial for optimizing drug efficacy and safety profiles.
Several studies have documented the applications of this compound:
- A study published in a peer-reviewed journal highlighted its synthesis and characterization using spectroscopic methods such as NMR and mass spectrometry. The findings confirmed its purity and structural integrity, paving the way for further biological testing .
- Another research project focused on its antimicrobial efficacy against various strains of bacteria. Results showed that the compound effectively inhibited bacterial growth at low concentrations, demonstrating its potential as a new antimicrobial agent.
Comparison with Similar Compounds
Substituent Position and Electronic Effects
The position and nature of substituents on the phenyl ring significantly impact biological activity. For example:
- N-(3,5-Dimethylphenyl)-3-hydroxynaphthalene-2-carboxamide (IC₅₀ ~10 µM): The 3,5-dimethyl substitution pattern on the phenyl ring enhances PET-inhibiting activity compared to monosubstituted derivatives. Methyl groups at these positions increase lipophilicity and stabilize hydrophobic interactions with target enzymes .
Key Insight : 2,5-Dimethyl substitution offers a steric advantage over 3,5-dimethyl analogs, which may explain its prevalence in herbicidal and bioactive compounds .
Functional Group Modifications
Replacing the benzamide group with other functionalities alters activity profiles:
- N-(2,5-Dimethylphenyl)-4-(trifluoromethyl)benzenesulfonamide (Alfa Catalog, H57876): The sulfonamide group increases acidity (pKa ~10) compared to benzamides (pKa ~15), enhancing hydrogen-bonding capacity. The trifluoromethyl group further elevates lipophilicity (logP ~3.5 vs.
- N-(3,5-Dichloro-4-(1,1,2,2-tetrafluoroethoxy)phenyl)-2,6-difluorobenzamide : Multiple halogen substituents (Cl, F) amplify electron-withdrawing effects, increasing reactivity toward nucleophilic targets. However, this compound’s higher molecular weight (MW = 411.1 g/mol) may limit bioavailability compared to the simpler 4-fluorobenzamide (MW = 243.3 g/mol) .
Key Insight : Benzamide derivatives strike a balance between solubility and bioactivity, whereas sulfonamides and polyhalogenated analogs prioritize potency at the expense of pharmacokinetic properties.
Physicochemical Properties
*logP values estimated using fragment-based methods.
Key Insight : The 4-fluorobenzamide core provides a versatile scaffold for tuning lipophilicity. Methyl groups enhance membrane penetration, while fluorine moderates excessive hydrophobicity.
Preparation Methods
Synthesis of 4-Fluorobenzoyl Chloride
4-Fluorobenzoic acid is treated with thionyl chloride (SOCl₂) under reflux conditions. The reaction typically achieves >95% conversion within 2–3 hours, as evidenced by the disappearance of the carboxylic acid O–H stretch at 2500–3000 cm⁻¹ in IR spectroscopy. Excess SOCl₂ is removed via distillation under reduced pressure to yield 4-fluorobenzoyl chloride as a colorless liquid.
Coupling with 2,5-Dimethylaniline
The acid chloride is reacted with 2,5-dimethylaniline in anhydrous dichloromethane (DCM) at 0–5°C, with triethylamine (Et₃N) as a HCl scavenger:
Key parameters:
-
Molar ratio : 1:1.2 (acid chloride:amine) to ensure complete conversion
-
Reaction time : 4–6 hours at room temperature
Coupling Agent-Mediated Synthesis
For substrates sensitive to acidic conditions, carbodiimide-based coupling agents provide a milder alternative.
EDC/HOBt Protocol
A mixture of 4-fluorobenzoic acid (1 equiv), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv), and hydroxybenzotriazole (HOBt, 1.1 equiv) in DMF activates the carboxylic acid for 30 minutes at 0°C. Subsequent addition of 2,5-dimethylaniline (1.05 equiv) and stirring at room temperature for 12–18 hours affords the product.
Optimization Data:
| Parameter | Range Tested | Optimal Value | Yield Impact |
|---|---|---|---|
| Solvent | DMF, THF, DCM | DMF | +12% vs THF |
| Temperature | 0°C, 25°C, 40°C | 25°C | <5% variation |
| HOBt Equivalents | 0.8–1.5 | 1.1 | Peak at 1.1 |
Purification via silica gel chromatography (hexane:ethyl acetate, 3:1) yields 82–89% product.
Solid-Phase Synthesis for High-Throughput Applications
A polystyrene-bound variant using Wang resin demonstrates scalability:
-
Resin functionalization : Load 4-fluorobenzoic acid onto Wang resin using DIC/ClHOBt
-
Amine coupling : Treat with 2,5-dimethylaniline in DMF/NMP (1:1) for 24 hours
-
Cleavage : TFA/DCM (1:9) releases the product with 94% purity (HPLC)
Microwave-Assisted Synthesis
Microwave irradiation significantly reduces reaction times:
-
Conditions : 4-Fluorobenzoic acid, 2,5-dimethylaniline, HATU, DIPEA in DMF
-
Irradiation : 100°C, 300 W, 20 minutes
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN/H₂O 65:35, 1 mL/min) shows a single peak at t₃ = 5.2 minutes, confirming >99% purity.
Comparative Evaluation of Methods
| Method | Yield (%) | Purity (%) | Reaction Time | Scalability |
|---|---|---|---|---|
| Acid Chloride | 78–85 | 98 | 6 hours | Excellent |
| EDC/HOBt | 82–89 | 99 | 18 hours | Good |
| Solid-Phase | 90–94 | 94 | 24 hours | Limited |
| Microwave | 91 | 99 | 20 minutes | Moderate |
Industrial-Scale Considerations
For kilogram-scale production, the acid chloride route is preferred due to:
Q & A
Q. What are the optimal synthetic routes for N-(2,5-dimethylphenyl)-4-fluorobenzamide, and how can coupling reagents improve yield?
Methodological Answer: The compound can be synthesized via carbodiimide-mediated coupling. For example, using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents facilitates amide bond formation between 4-fluorobenzoic acid and 2,5-dimethylaniline. Key parameters include:
- Solvent choice (e.g., dichloromethane or DMF for solubility).
- Molar ratios (1:1.2 acid-to-amine ratio to drive reaction completion).
- Reaction temperature (room temperature or mild heating, ~25–40°C). Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) and recrystallization (ethanol/water) ensures high purity .
Q. How can IR and NMR spectroscopy validate the structural integrity of this compound?
Methodological Answer:
- IR Spectroscopy : Confirm the presence of the amide carbonyl (C=O stretch at ~1650–1680 cm⁻¹) and absence of carboxylic acid O–H (absent above 2500 cm⁻¹).
- ¹H-NMR : Key signals include:
- Aromatic protons (6.8–7.8 ppm, split due to substituents).
- Methyl groups on the 2,5-dimethylphenyl ring (singlets at ~2.2–2.4 ppm).
- Amide NH proton (broad singlet at ~8–10 ppm, exchangeable with D₂O).
Q. What solvent systems are suitable for recrystallizing this compound?
Methodological Answer: Ethanol-water mixtures (e.g., 70:30 v/v) are effective due to the compound’s moderate polarity. Slow evaporation at 4°C yields high-quality crystals for X-ray studies. For polar impurities, toluene/hexane mixtures may be used .
Advanced Research Questions
Q. How can X-ray crystallography resolve conformational ambiguities in this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) provides precise torsional angles and intermolecular interactions. For example:
- Torsion Analysis : The C–SO₂–NH–C segment (if present) may show gauche conformations (e.g., -61° as seen in analogous sulfonamides).
- Hydrogen Bonding : N–H···O interactions often form infinite chains (e.g., parallel to the c-axis), stabilizing the crystal lattice. Use programs like SHELXL for refinement, ensuring displacement parameters (Ueq) for H atoms are 1.2× the parent atom .
Q. What strategies mitigate discrepancies between experimental and computational NMR chemical shifts?
Methodological Answer:
- DFT Calculations : Optimize geometry at the B3LYP/6-311+G(d,p) level and compute chemical shifts with gauge-including atomic orbitals (GIAO).
- Solvent Effects : Include implicit solvent models (e.g., PCM for DMSO or CDCl₃).
- Dynamic Effects : Account for conformational flexibility via molecular dynamics (MD) simulations. Deviations >0.5 ppm may indicate unaccounted tautomers or crystal-packing effects .
Q. How can fluorescence spectroscopy characterize the electronic environment of this compound?
Methodological Answer:
- Parameters to Optimize :
- λex/λem : Determine via excitation-emission matrix (EEM) scans (e.g., λex = 340 nm, λem = 380 nm).
- pH : Fluorescence intensity often peaks at pH 5–7 due to protonation effects on the amide group.
- Temperature : Quenching at >30°C suggests thermally induced non-radiative decay.
Q. What are the challenges in interpreting mass spectrometry (MS) data for this compound?
Methodological Answer:
- Fragmentation Patterns : The fluorobenzoyl group may cleave preferentially, yielding m/z fragments at [M-121]⁺ (loss of C₇H₅F).
- Isotopic Peaks : Fluorine (¹⁹F) lacks natural isotopes, simplifying spectra compared to chlorinated analogs.
- Adduct Formation : Sodium/potassium adducts ([M+Na]⁺ at m/z +23) require high-resolution MS (HRMS) for accurate assignment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
